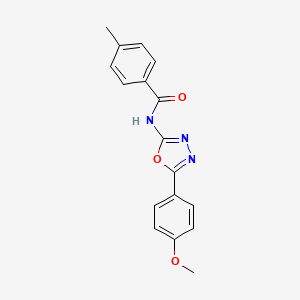
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonamide derivatives often involves the reaction of appropriate amines with sulfonyl chlorides to yield the target compounds. For example, the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides involves reacting 1,4-benzodioxan-6-amine with 4-chlorobenzenesulfonyl chloride, followed by reaction with different alkyl/aralkyl halides (Abbasi et al., 2019). This methodology could be adapted for the synthesis of the compound , utilizing specific precursors related to the tetrahydroquinoline and benzyl components.
Molecular Structure AnalysisThe molecular structure of sulfonamide derivatives is characterized using various spectroscopic techniques, such as IR, 1H-NMR, and EI-MS, complemented by CHN analysis. These methods confirm the structure of synthesized compounds, providing insights into their molecular framework and confirming the presence of key functional groups (Abbasi et al., 2019). Similar approaches would elucidate the molecular structure of "N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzenesulfonamide."
Chemical Reactions and Properties
Chemical reactions involving sulfonamide derivatives can be complex, depending on the substituents attached to the core structure. For instance, tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety exhibit various biological activities, including acting as adrenergic receptor agonists (Parmee et al., 2000). This highlights the compound's potential for diverse chemical reactivity and biological relevance.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting point, and crystallinity, can significantly impact their pharmacological profile. X-ray powder diffraction (XRPD) and other analytical techniques are employed to characterize these attributes, providing valuable information for compound optimization (Pinilla et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and interaction with biological targets, are crucial for understanding the compound's potential as a therapeutic agent. Studies on related compounds, such as those exploring their antimicrobial, antiparasitic, and anticancer activities, offer insights into their chemical behavior and interaction mechanisms (Pagliero et al., 2010).
科学的研究の応用
Antitumor Applications
Research has identified novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. These compounds have demonstrated significant in vitro antitumor activity, with several showing more potency and efficacy than the reference drug Doxorubicin. The compounds were synthesized and evaluated for their antitumor activity, revealing IC50 values that suggest strong potential in cancer treatment (Alqasoumi et al., 2010).
Antimicrobial Activity
Quinoline derivatives clubbed with sulfonamide moiety have been synthesized and tested as antimicrobial agents. The chemical structures of these new quinoline-containing scaffolds were confirmed via spectral data, and their antimicrobial activity was assessed against Gram-positive bacteria. Some compounds displayed high activity, indicating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Catalytic Applications
Half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings were synthesized and characterized. These complexes were tested as catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols, showing good activity. This research indicates the potential of such complexes in catalytic applications, particularly in hydrogenation reactions (Dayan et al., 2013).
Enzyme Inhibition
A novel series of compounds have been designed based on X-ray crystallographic studies, aimed at improving selectivity towards druggable isoforms of human carbonic anhydrases (hCAs). These inhibitors, particularly targeting hCA VII, have shown remarkable inhibition in the subnanomolar range. The study highlights the significant role of nonpolar contacts in the efficacy of hCA inhibitors, offering insights into designing new inhibitors with enhanced selectivity and potency (Bruno et al., 2017).
特性
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-18-7-4-8-20(14-18)29(27,28)24-19-10-11-21-17(13-19)9-12-22(26)25(21)15-16-5-2-1-3-6-16/h1-8,10-11,13-14,24H,9,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPOYURNOKZUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2480303.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2480305.png)
![2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one](/img/structure/B2480308.png)
![Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate](/img/structure/B2480312.png)
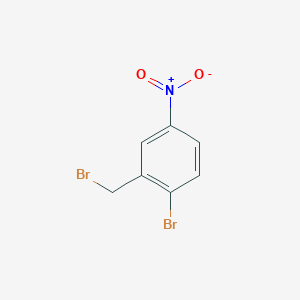
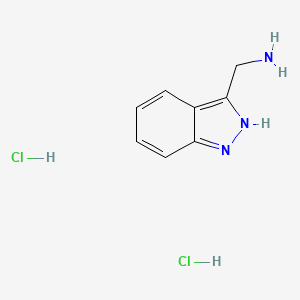
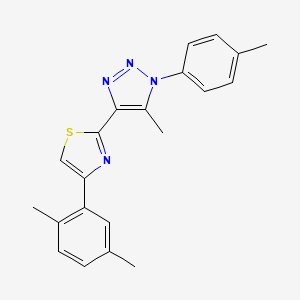
![(1H-indol-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480316.png)
![3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2480317.png)
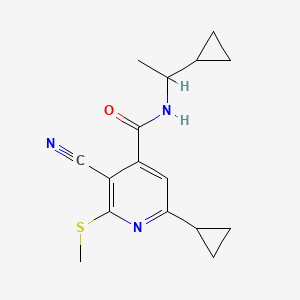
![N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide](/img/structure/B2480319.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2480320.png)
